1-(4-Ethoxy-3-methoxyphenyl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-10(13)9-6-7-11(15-5-2)12(8-9)14-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZIEMDEZPIKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1 4 Ethoxy 3 Methoxyphenyl Propan 1 One
Established Organic Synthetic Pathways
The construction of 1-(4-ethoxy-3-methoxyphenyl)propan-1-one can be approached through several classical and modern synthetic strategies. These pathways primarily focus on the formation of the aryl ketone moiety through aromatic substitution, the creation of key carbon-carbon bonds, and the use of oxidation or reduction reactions to achieve the desired propanone structure.
Strategies Involving Aromatic Substitution Reactions
A cornerstone in the synthesis of aryl ketones is the Friedel-Crafts acylation, a form of electrophilic aromatic substitution. sigmaaldrich.commasterorganicchemistry.com This reaction typically involves the treatment of an activated aromatic ring with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. sigmaaldrich.commasterorganicchemistry.com
For the synthesis of this compound, the logical precursor would be 4-ethoxy-3-methoxybenzene. The acylation of this substrate with propanoyl chloride or propionic anhydride would introduce the propanoyl group onto the aromatic ring. The electron-donating nature of the ethoxy and methoxy (B1213986) groups activates the ring, facilitating electrophilic substitution. The substitution is generally directed to the position para to the more activating group, which in this case would be the position adjacent to the methoxy group and para to the ethoxy group.
A general representation of this reaction is as follows: Starting Material: 4-ethoxy-3-methoxybenzene Reagent: Propanoyl chloride Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids like iron(III) chloride (FeCl₃) wisc.edu Product: this compound
The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the propanoyl chloride with the Lewis acid catalyst. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (an arenium ion). wisc.edu Subsequent deprotonation restores the aromaticity of the ring and yields the final ketone product. youtube.com It is crucial to use a stoichiometric amount of the Lewis acid, as it complexes with both the starting material and the ketone product. sigmaaldrich.com
Table 1: Representative Friedel-Crafts Acylation Reaction Parameters
| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Reference |
| Anisole | Propanoyl chloride | FeCl₃ | Dichloromethane | Room Temp | wisc.edu |
| Benzene (B151609) | Ethanoyl chloride | AlCl₃ | - | ~60 | youtube.com |
This table presents data for analogous reactions to illustrate typical conditions.
Carbon-Carbon Bond Formation Methodologies
The formation of the carbon-carbon bond between the aromatic ring and the propanoyl group can also be achieved using organometallic reagents, most notably through the Grignard reaction. youtube.comyoutube.com This approach would involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable benzonitrile (B105546) derivative.
In this synthetic route, 4-ethoxy-3-methoxybenzonitrile (B2834862) would serve as the electrophilic partner. The nucleophilic ethyl group from the Grignard reagent would attack the electrophilic carbon of the nitrile group. The resulting imine intermediate, upon acidic workup (e.g., with H₃O⁺), would hydrolyze to form the desired ketone, this compound. youtube.com
Another potential, though less common, approach could involve the reaction of an organolithium reagent with a corresponding benzaldehyde (B42025) followed by oxidation, or with a carboxylic acid derivative.
Table 2: Grignard Reaction for Ketone Synthesis
| Aromatic Substrate | Grignard Reagent | Intermediate | Product after Workup | Reference |
| 4-ethoxy-3-methoxybenzonitrile | Ethylmagnesium bromide | Imine | This compound | youtube.com |
| Benzonitrile | Phenylmagnesium bromide | Imine | Benzophenone | youtube.com |
This table outlines the proposed Grignard synthesis for the target compound based on general reaction mechanisms.
Oxidation and Reduction Protocols in Synthesis
Oxidation and reduction reactions provide alternative pathways to this compound. One such strategy involves the oxidation of the corresponding secondary alcohol, 1-(4-ethoxy-3-methoxyphenyl)propan-1-ol. This alcohol precursor can be synthesized, for example, through the reduction of a chalcone (B49325) or by the reaction of 4-ethoxy-3-methoxybenzaldehyde (B93258) with ethylmagnesium bromide. The subsequent oxidation of the secondary alcohol to the ketone can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC). evitachem.com
Conversely, a reduction strategy can be employed starting from a chalcone precursor. Chalcones, or 1,3-diaryl-2-propen-1-ones, can be synthesized via a Claisen-Schmidt condensation between an appropriate benzaldehyde and an acetophenone (B1666503). core.ac.uknih.gov For instance, 4-ethoxy-3-methoxybenzaldehyde could be condensed with an appropriate ketone. The subsequent selective reduction of the carbon-carbon double bond of the enone system, while leaving the carbonyl group intact, would yield the target propiophenone (B1677668). Catalytic hydrogenation using a suitable catalyst, such as palladium on carbon (Pd/C), is a common method for such transformations.
Precursors and Building Blocks in Chemical Synthesis
The selection of starting materials is a critical aspect of synthetic planning, with a growing emphasis on the use of renewable and readily available building blocks. Lignin-derived monomers and functionalized aromatic aldehydes and ketones are particularly relevant for the synthesis of this compound.
Derivatization from Lignin-Derived Monomers (e.g., Acetovanillone)
Lignin (B12514952), a complex polymer found in plant cell walls, is a rich source of aromatic monomers. researchgate.net One such monomer, acetovanillone (B370764) (1-(4-hydroxy-3-methoxyphenyl)ethanone), is an excellent precursor for the synthesis of this compound. asianpubs.org Acetovanillone itself is a naturally occurring compound and can also be obtained from the degradation of lignin. nih.gov
The synthesis of the target compound from acetovanillone would involve two main transformations: ethylation of the phenolic hydroxyl group and the addition of a methyl group to the acetyl side chain. A more direct route involves the ethylation of propiovanillone (1-(4-hydroxy-3-methoxyphenyl)propan-1-one), which is also an impurity found during acetovanillone synthesis. core.ac.uk The ethylation of the phenolic hydroxyl group of propiovanillone with an ethylating agent like diethyl sulfate (B86663) or ethyl iodide in the presence of a base (e.g., K₂CO₃) would directly yield this compound.
Utilization of Functionalized Aromatic Aldehydes and Ketones (e.g., Vanillin (B372448), Syringaldehyde)
Vanillin (4-hydroxy-3-methoxybenzaldehyde) and syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) are other key lignin-derived platform chemicals that can be utilized as starting materials. researchgate.netncsu.edu Vanillin, in particular, is a versatile precursor. It can be converted to acetovanillone through various methods, which can then be further elaborated as described in section 2.2.1. Over the years, several methods for producing syringaldehyde from vanillin have also been developed. ncsu.edu
The synthesis of chalcones, which can be reduced to propiophenones, often employs functionalized aldehydes. nih.gov For example, 4-ethoxy-3-methoxybenzaldehyde, which can be prepared from vanillin by ethylation of the phenolic hydroxyl group, can be condensed with an appropriate enolate to form a chalcone intermediate. This chalcone can then be reduced to this compound. Syringaldehyde and its derivatives can also be used in similar condensation reactions to produce a variety of substituted chalcones and related heterocyclic compounds. researchgate.net
Table 3: Lignin-Derived Precursors and Their Synthetic Utility
| Precursor | Intermediate | Target Compound | Key Transformation | Reference |
| Acetovanillone | Propiovanillone | This compound | Ethylation | core.ac.uk |
| Vanillin | 4-ethoxy-3-methoxybenzaldehyde | This compound | Ethylation, Condensation, Reduction | nih.gov |
| Syringaldehyde | Syringaldehyde derivatives | Substituted propiophenones | Condensation, Reduction | researchgate.net |
Advanced Synthetic Approaches and Methodological Innovations in the Synthesis of this compound
The synthesis of this compound, a compound of interest in various chemical domains, has benefited from contemporary advancements in synthetic organic chemistry. Modern methodologies prioritize not only high yield and purity but also efficiency, safety, and environmental sustainability. This has led to the exploration of sophisticated catalytic systems and the integration of green chemistry principles in designing synthetic routes.
Catalytic Strategies in Targeted Synthesis
Catalysis is fundamental to modern organic synthesis, offering pathways to desired molecules with enhanced reaction rates, improved selectivity, and often milder reaction conditions compared to stoichiometric methods. In the context of synthesizing this compound and structurally related ketones, several catalytic strategies are of significant relevance.
One prominent approach involves the catalytic hydrogenation of a suitable precursor. For instance, the reduction of a corresponding α,β-unsaturated ketone can be achieved with high efficiency using heterogeneous catalysts. A related synthesis of 1-(4-methoxyphenyl) propanol (B110389) from methoxypropiophenone utilizes Raney nickel as a catalyst for hydrogenation, a process that is both cost-effective and efficient, with reported yields exceeding 90%. google.com This type of catalytic reduction could be readily adapted for the large-scale production of this compound from an appropriate unsaturated precursor.
Furthermore, catalytic methods are instrumental in the formation of the carbon-carbon bonds necessary to construct the propanone backbone. The aza-Michael reaction, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a powerful, atom-efficient catalytic method for creating β-aminocarbonyl derivatives. mdpi.com While this specific reaction introduces a nitrogen atom, the underlying principle of using a catalyst to facilitate conjugate additions is broadly applicable. For the synthesis of this compound, a related catalytic Michael addition could be envisioned, where a nucleophile is added to an α,β-unsaturated precursor in the presence of a suitable catalyst.
Recent research into the synthesis of related complex molecules highlights the use of ionic organic solids as heterogeneous catalysts. For example, 1,3-bis(carboxymethyl)imidazolium chloride has been employed to catalyze the Michael addition of N-heterocycles to chalcones. mdpi.com Such solvent-free or solvent-minimized catalytic approaches are at the forefront of innovative synthetic design.
The table below summarizes catalytic approaches applicable to the synthesis of compounds structurally related to this compound, illustrating the potential for similar applications.
| Catalytic Method | Catalyst Example | Precursor Type | Relevance to Target Synthesis | Reference |
| Catalytic Hydrogenation | Raney Nickel | α,β-Unsaturated Ketone | Reduction of a double bond in the propane (B168953) chain. | google.com |
| Aza-Michael Addition | 1,3-bis(carboxymethyl)imidazolium chloride | Chalcone (α,β-unsaturated ketone) | Formation of the propanone backbone via conjugate addition. | mdpi.com |
| Oxidative Cleavage | Polyoxometalate-based Metal–Organic Framework | β-O-4 Lignin Models | Potential for synthesis from more complex, renewable precursors. | rsc.org |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound. The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency.
The development of syntheses that proceed with high atom economy is another cornerstone of green chemistry. The aza-Michael reaction is noted for being an "atom-efficient synthetic protocol" because it incorporates all the atoms of the reactants into the final product. mdpi.com Designing a synthesis for this compound based on such addition reactions would be a significant step towards a greener process.
Moreover, the use of catalysts, as discussed in the previous section, is inherently a green chemistry principle. Catalysts, used in small amounts, can replace stoichiometric reagents that are often used in excess and generate significant waste. The development of processes for related compounds that improve yield and quality, thereby increasing productivity and reducing operational time, is considered a "green chemistry development." google.com
The selection of precursors also plays a role in the greenness of a synthesis. Lignin model compounds, which share structural motifs with this compound, are studied to understand the degradation pathways of lignin, a renewable biomass polymer. protocols.ioresearchgate.net Research in this area could open up future synthetic routes to the target compound from renewable feedstocks, a major goal of green chemistry.
The following table outlines the application of green chemistry principles in the synthesis of related compounds, which can inform the design of a sustainable synthesis for this compound.
| Green Chemistry Principle | Application in Related Syntheses | Potential Benefit for Target Synthesis | Reference |
| Waste Prevention | Use of mechanochemical and solvent-free reaction conditions. | Reduced use of volatile organic compounds and minimized waste streams. | mdpi.com |
| Atom Economy | Employing addition reactions like the aza-Michael reaction. | Maximizing the incorporation of reactant atoms into the final product. | mdpi.com |
| Catalysis | Use of heterogeneous and recyclable catalysts. | Increased reaction efficiency, reduced energy consumption, and less waste. | google.commdpi.comgoogle.com |
| Use of Renewable Feedstocks | Synthesis and study of lignin model compounds. | Potential future synthetic pathways from sustainable biomass sources. | protocols.ioresearchgate.net |
Reactivity and Transformation Pathways of 1 4 Ethoxy 3 Methoxyphenyl Propan 1 One
Oxidative Transformations
Oxidative processes are key to breaking down complex organic molecules. For 1-(4-ethoxy-3-methoxyphenyl)propan-1-one, these transformations can be induced by enzymatic systems, electrochemical methods, or chemical oxidants like peroxides.
Enzymatic Oxidation Systems and Mechanisms
Enzymes, particularly those produced by white-rot fungi, are highly effective at degrading lignin (B12514952). Laccases are a prominent class of these enzymes, but their direct action is often limited to phenolic subunits of lignin. To oxidize non-phenolic structures like this compound, a laccase-mediator system (LMS) is required.
Laccases are multi-copper oxidases that can oxidize a range of aromatic substrates but have a redox potential that is too low to directly affect robust non-phenolic compounds. nih.gov The Laccase-Mediator System (LMS) overcomes this limitation by using small, diffusible molecules known as mediators. The laccase enzyme first oxidizes the mediator, which then becomes a potent oxidizing agent capable of reacting with the non-phenolic substrate. researchgate.net
Commonly used mediators include 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1-hydroxybenzotriazole (B26582) (HBT). researchgate.net The general mechanism involves the laccase catalyzing a one-electron oxidation of the mediator, generating a stable radical cation or free radical. This oxidized mediator then diffuses from the enzyme's active site and attacks the lignin model compound. researchgate.net
In the context of non-phenolic models similar to this compound, the oxidation primarily targets the α-carbon (the carbon adjacent to the aromatic ring). Studies on related non-phenolic β-O-4 and β-1 lignin model compounds show that LMS oxidation converts a Cα-hydroxyl group into a Cα-carbonyl group. nih.gov When a Cα-carbonyl is already present, as in this compound, the LMS can promote further reactions, most notably the cleavage of the Cα-Cβ bond. nih.gov The efficiency of this process depends on the specific laccase and mediator used. organic-chemistry.org
Table 1: Comparison of Common Laccase Mediators
| Mediator | Abbreviation | Oxidation Mechanism |
| 1-Hydroxybenzotriazole | HBT | Forms a free radical responsible for oxidation. researchgate.net |
| 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS | Forms a radical cation that acts as the oxidant. nih.gov |
The enzymatic degradation of this compound via LMS is expected to proceed through pathways involving the ketone group and adjacent carbon-carbon bonds. While specific studies detailing the full range of degradation products for this exact compound are limited, the established reactivity of similar lignin models suggests several potential products.
Oxidative cleavage of the Cα-Cβ bond is a primary degradation pathway for such ketones. This would lead to the formation of 4-ethoxy-3-methoxybenzoic acid and acetaldehyde. Further oxidation could also occur on the propyl side chain. Although compounds like 2,3-dihydroxy-1-(4-ethoxy-3-methoxyphenyl)propanone and 1-(4-ethoxy-3-methoxyphenyl)-3-hydroxypropanone are cited as potential enzymatic degradation products, direct experimental evidence from the oxidation of this compound is not extensively documented in the available literature.
Electrochemical Oxidation Pathways
Electrochemical oxidation offers a controlled, reagent-free method for transforming organic molecules and is a promising technique for lignin depolymerization. rsc.org For non-phenolic lignin model compounds, this process typically involves the direct transfer of electrons from the molecule to an anode surface.
The electrochemical oxidation of aryl ketones like this compound is initiated by a one-electron transfer from the electron-rich aromatic ring, forming a radical cation. The stability and subsequent reaction of this intermediate dictate the final products. Studies on closely related non-phenolic models, such as those with a Cα-hydroxyl group, show that they are readily oxidized to the corresponding Cα-ketone. sigmaaldrich.com
For the ketone itself, the radical cation can lead to the cleavage of the Cα-Cβ bond, a key step in lignin degradation. rsc.org This pathway is highly sought after as it breaks down the aliphatic side chain, yielding valuable smaller aromatic compounds. The specific products and efficiency of the electrochemical oxidation are influenced by factors such as the electrode material, applied potential, and solvent system.
Peroxide-Mediated Oxidation Studies
Peroxides, particularly hydrogen peroxide (H₂O₂) and peroxyacids, are powerful oxidants used in various chemical processes, including pulp bleaching and biomass conversion. acs.org A key reaction involving the peroxide-mediated oxidation of ketones is the Baeyer-Villiger oxidation. sigmaaldrich.comwikipedia.org
This reaction converts a ketone into an ester by inserting an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. wikipedia.org The reaction can be performed with peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) or with hydrogen peroxide in the presence of an acid or Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com
The Baeyer-Villiger oxidation is highly regioselective, with the oxygen atom preferentially inserted next to the substituent that is more capable of stabilizing a positive charge. This is determined by the "migratory aptitude" of the groups. organic-chemistry.org
Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation
| Group | Migratory Aptitude |
| Tertiary alkyl | Highest |
| Secondary alkyl, Phenyl | High |
| Primary alkyl | Medium |
| Methyl | Lowest |
For this compound, the two groups attached to the carbonyl are the 4-ethoxy-3-methoxyphenyl group (an aryl group) and an ethyl group (a primary alkyl group). The aryl group has a significantly higher migratory aptitude than the ethyl group. organic-chemistry.org Therefore, the reaction is predicted to yield 4-ethoxy-3-methoxyphenyl propanoate , where the oxygen atom is inserted between the carbonyl carbon and the aromatic ring.
Reductive Transformations
Reductive transformations of this compound primarily target the ketone functional group. Complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group is a standard transformation in organic synthesis and can be achieved through several classic named reactions.
Two of the most prominent methods for the complete reduction of aryl ketones are the Wolff-Kishner reduction and the Clemmensen reduction. youtube.comyoutube.com
Wolff-Kishner Reduction: This method involves heating the ketone with hydrazine (B178648) (H₂NNH₂) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. alfa-chemistry.comlibretexts.org The reaction proceeds through a hydrazone intermediate and is suitable for substrates that are sensitive to acidic conditions.
Clemmensen Reduction: This reaction employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). youtube.com It is effective for reducing aryl ketones but is unsuitable for substrates that cannot tolerate strong acid.
Both methods would convert the carbonyl group of this compound into a methylene group, yielding 1-ethoxy-2-methoxy-4-propylbenzene . This demonstrates a pathway to convert an oxidized lignin-derived structure into a simple alkylbenzene, a valuable chemical feedstock.
Electrochemical Reduction Methodologies
The electrochemical reduction of aryl ketones like this compound offers a green and controlled alternative to chemical reductants. In aprotic solvents, the reduction of such ketones typically proceeds through a stepwise mechanism involving the transfer of two electrons and two protons. The initial step is the reversible formation of a radical anion, which can then be further reduced to a dianion. The stability and subsequent reactions of these intermediates are highly dependent on the solvent, the electrode material, and the presence of proton donors.
The substituents on the aromatic ring, namely the electron-donating ethoxy and methoxy (B1213986) groups, influence the reduction potential. Generally, electron-donating groups make the reduction more difficult (i.e., require a more negative potential) by increasing the electron density on the carbonyl group.
While specific studies on the electrochemical reduction of this compound are not prevalent in the reviewed literature, the principles of asymmetric electrochemistry suggest that the use of chiral electrodes or mediators could lead to the enantioselective formation of the corresponding alcohol. beilstein-journals.org For instance, graphite (B72142) felt electrodes modified with chiral catalysts like (-)-sparteine (B7772259) have been successfully used for the asymmetric lactonization of diols, a process that involves similar electrochemical oxidation principles. beilstein-journals.org
Chemical Reduction Reactions
The carbonyl group of this compound is readily reduced to a secondary alcohol, 1-(4-ethoxy-3-methoxyphenyl)propan-1-ol, using various chemical reducing agents.
Sodium Borohydride (B1222165) (NaBH₄) Reduction: Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.com The reaction with this compound proceeds via the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon. youtube.com This is followed by protonation of the resulting alkoxide, typically by a protic solvent like methanol (B129727) or ethanol, to yield the secondary alcohol. youtube.commasterorganicchemistry.com The presence of the ethoxy and methoxy groups on the aromatic ring does not interfere with this reaction.
Catalytic Hydrogenation: Catalytic hydrogenation is another common method for the reduction of ketones. This process involves the use of hydrogen gas (H₂) and a metal catalyst. For propiophenone (B1677668) derivatives, catalysts such as Raney nickel are effective. For example, the catalytic hydrogenation of the related compound methoxypropiophenone using Raney nickel as a catalyst yields 1-(4-methoxyphenyl)propanol with high purity and yield. google.com This method is generally carried out under pressure and at elevated temperatures.
| Reducing Agent | Catalyst | Product | General Observations |
| Sodium Borohydride (NaBH₄) | None | 1-(4-Ethoxy-3-methoxyphenyl)propan-1-ol | Mild and selective; proceeds at room temperature in alcoholic solvents. masterorganicchemistry.comyoutube.com |
| Hydrogen (H₂) | Raney Nickel | 1-(4-Ethoxy-3-methoxyphenyl)propan-1-ol | Requires elevated temperature and pressure; high yield and purity are achievable. google.com |
Derivatization and Functionalization Reactions
Alcohol and Ketone Transformations in the Side Chain
The ketone and the adjacent methylene and methyl groups in the propanoyl side chain of this compound are key sites for further chemical modifications.
Formation of Hydroxy Derivatives: The carbonyl group can be a starting point for the synthesis of more complex molecules. For instance, 1-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)-1-propanone has been synthesized, indicating that transformations at the α- and β-carbons of the side chain are possible. chemspider.com
Synthesis of Amines: The ketone functionality can be converted to an amine through reductive amination. More complexly, related structures can be built up to include amine functionalities. For example, a process for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine has been developed starting from 3-ethoxy-4-methoxybenzaldehyde, demonstrating the construction of a functionalized side chain containing an amine group. google.comgoogle.com
Reactions Involving Aromatic Ring Modifications
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the electron-donating ethoxy and methoxy groups. libretexts.org These groups are ortho, para-directing. Conversely, the propanoyl group is an electron-withdrawing group and acts as a meta-director. youtube.com
The regiochemical outcome of an EAS reaction on this molecule will be determined by the combined directing effects of these substituents. The powerful activating and ortho, para-directing influence of the alkoxy groups generally dominates over the deactivating and meta-directing effect of the acyl group. libretexts.org Therefore, electrophiles are most likely to substitute at the positions ortho to the alkoxy groups. Given that the position between the two alkoxy groups is sterically hindered, the most probable sites for substitution are the positions ortho to the ethoxy group and ortho to the methoxy group, which are also meta to the propanoyl group.
| Substituent | Type | Directing Effect |
| -OCH₂CH₃ (Ethoxy) | Activating | ortho, para |
| -OCH₃ (Methoxy) | Activating | ortho, para |
| -C(=O)CH₂CH₃ (Propanoyl) | Deactivating | meta |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Stereochemical Aspects of Reactivity
The reduction of the prochiral ketone in this compound leads to the formation of a new chiral center at the carbon bearing the hydroxyl group in the resulting alcohol, 1-(4-ethoxy-3-methoxyphenyl)propan-1-ol.
Formation of Racemic Mixtures: Standard chemical reduction methods, such as the use of sodium borohydride or catalytic hydrogenation with achiral catalysts, will produce a racemic mixture of the (R)- and (S)-enantiomers of the alcohol. mdpi.com
Asymmetric Synthesis and Resolution: The synthesis of a single enantiomer can be achieved through asymmetric synthesis or chiral resolution.
Asymmetric Reduction: The use of chiral reducing agents or catalysts can favor the formation of one enantiomer over the other. For example, stereoselective enzymatic reductions using alcohol dehydrogenases have been shown to be effective for the reduction of related diketones. mdpi.com
Chiral Resolution: A racemic mixture of a derivative can be separated into its constituent enantiomers. For instance, the chiral resolution of the related compound 1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine has been accomplished by forming diastereomeric salts with a chiral resolving agent, N-acetyl-L-leucine. This allows for the isolation of the (S)-enantiomer. google.com
Chiral Auxiliaries: The use of chiral auxiliaries, such as (R)-(+)-tertiarybutylsulfinamide, in the synthesis can direct the stereochemical outcome of reactions on the side chain. google.com
Role and Significance in Lignin Chemistry and Biomass Valorization
Application as a Lignin (B12514952) Model Compound
Lignin's primary building blocks are phenylpropanoid units derived from monolignols, which are interconnected by a variety of ether and carbon-carbon bonds. nih.govresearchgate.net The sheer complexity and irregular nature of these linkages make it difficult to study chemical reactions directly on the native polymer. nih.gov Model compounds, by isolating specific structural motifs, allow for systematic investigation of bond cleavage reactions, catalyst performance, and degradation pathways under controlled conditions.
The most prevalent linkage in lignin is the β-O-4 (arylglycerol-β-aryl ether) bond, which accounts for a significant portion of all inter-unit connections. researchgate.net A key strategy in lignin depolymerization involves the selective oxidation of the Cα-hydroxyl group within this linkage to form a Cα-carbonyl (ketone). nih.gov This oxidation significantly weakens the adjacent Cβ-O-4 ether bond by lowering its bond dissociation energy, rendering it more susceptible to cleavage. nih.gov
Therefore, compounds like 1-(4-ethoxy-3-methoxyphenyl)propan-1-one are not just abstract models; they represent a critical intermediate state in many oxidative lignin degradation pathways. They effectively mimic the structure of an oxidized guaiacyl-β-O-4 unit, allowing researchers to study the subsequent, crucial bond-scission step in isolation. The study of guaiacylglycerol-β-guaiacyl ether (GGE), a canonical β-O-4 model compound, has shown that its degradation often proceeds through the formation of a ketone at the Cα position before the ether bond is broken. researchgate.net
By using ketone-containing model compounds, researchers have successfully developed and refined multi-step depolymerization strategies. A prominent and innovative approach involves a two-step process:
Selective Oxidation: The secondary alcohol at the Cα position of the β-O-4 linkage is first oxidized to the corresponding ketone. nih.gov
Bond Cleavage: The resulting β-ether bond in the oxidized model is then cleaved under much milder conditions than would be required for the non-oxidized structure. nih.gov
Studies on simplified lignin β-O-4 model compounds have demonstrated that this pre-oxidation strategy leads to highly efficient cleavage of the phenyl ether bond. nih.gov For instance, research has shown that after an initial oxidation step, the resulting ketone-containing intermediate can be effectively broken down to yield valuable phenolic compounds like guaiacol (B22219) and acetophenone (B1666503) derivatives. nih.gov This approach has been successfully applied to organosolv lignin, demonstrating its practical potential. nih.gov Different catalytic systems, including acid, base, and metal catalysts, are often first tested on these model compounds to understand their efficacy and reaction mechanisms before being applied to more complex technical lignins. mdpi.com
Table 1: Research Findings on the Depolymerization of Lignin Model Ketones
| Catalyst System | Model Compound Type | Reaction Conditions | Key Products | Research Focus | Citation |
|---|---|---|---|---|---|
| 4-acetamido-TEMPO/HNO₃/HCl (oxidation) then HCOOH/HCOONa (cleavage) | Aspen Wood Lignin (containing β-O-4 linkages) | Aerobic conditions, then 110 °C | High yields of monomers | Two-step depolymerization via ketone intermediate | nih.gov |
| Pd/C and Formic Acid | Lignin β-O-4 model compounds | 80 °C in air | Cleavage of C-O bond | Redox neutral cleavage using a hydrogen source | nih.gov |
| ZnIn₂S₄ (Photocatalyst) | Lignin β-O-4 models | Light irradiation | Phenols, p-hydroxy acetophenone derivatives | Hydrogenolysis using hydrogen from lignin's own alcohol groups | nih.gov |
Nature has evolved sophisticated enzymatic systems for lignin degradation. The study of model compounds is fundamental to understanding these biological pathways. For example, the bacterium Sphingobium sp. SYK-6 produces several Cα-dehydrogenase enzymes (LigD, LigN, LigL) that specifically catalyze the oxidation of the Cα-alcohol in GGE to produce the corresponding α-ketone derivative. researchgate.net This highlights the biological relevance of this ketone structure as a central intermediate in microbial lignin degradation. researchgate.net Similarly, peroxidase enzymes have been shown to oxidize lignin model compounds that contain Cα-carbonyl groups.
In parallel, the development of novel chemocatalysts relies heavily on testing with model compounds. The performance of catalysts like Ru for hydrogenolysis, water-tolerant Lewis acids for acidolysis, and Pd/C for redox-neutral cleavage has been established using β-O-4 model compounds, often involving the formation or direct use of a ketone intermediate. nih.gov These studies allow for precise measurement of conversion rates and product selectivity, providing insights that are crucial for designing robust catalysts for real-world biorefinery applications. nih.govnih.gov
Table 2: Examples of Catalytic and Enzymatic Systems Studied with Lignin Model Compounds
| System | Type | Action on Model Compound | Relevance | Citation |
|---|---|---|---|---|
| Cα-dehydrogenases (e.g., LigD, LigN) | Enzyme (from Sphingobium sp. SYK-6) | Oxidizes Cα-hydroxyl to a Cα-carbonyl (ketone) | Elucidates microbial lignin degradation pathways | researchgate.net |
| Peroxidase | Enzyme | Oxidizes lignin substructure models, including those with Cα-carbonyls | Understanding enzymatic breakdown of various lignin units | |
| Yb(OTf)₃ | Lewis Acid Catalyst | Promotes depolymerization of dioxasolv lignin | Tandem acidolysis/decarbonylation strategies | nih.gov |
| Pd/C with HCOOH | Metal Catalyst | Cleaves C-O bond in β-O-4 models under mild conditions | Development of robust, mild depolymerization processes | nih.gov |
Contributions to Sustainable Chemical Processes and Biorefinery Concepts
Research into the chemistry of this compound and related model compounds directly fuels the development of sustainable chemical processes and integrated biorefineries. nih.gov A biorefinery aims to convert biomass into a spectrum of value-added products, including fuels and chemicals, thereby maximizing the value derived from the feedstock. nih.govieabioenergy.com Lignin valorization is critical to the economic viability of this concept. researchgate.net
By elucidating the most efficient pathways for lignin depolymerization, studies on model compounds enable the design of processes that can be integrated into a biorefinery. For example, understanding how to cleave oxidized lignin structures informs the development of novel methods like reductive electrochemical depolymerization in biomass-derived solvents such as levulinic acid. nih.gov Such processes represent a move towards a circular economy, where waste from one process (e.g., levulinic acid from hydrothermal processing of biomass) becomes a valuable input for another (lignin solubilization and depolymerization). nih.gov The ultimate goal is to create efficient catalytic systems that can break down complex technical lignins—such as those from organosolv or kraft pulping processes—into a consistent stream of valuable aromatic platform chemicals. researchgate.netnih.gov
Strategic Implications for Bio-based Material Development
The depolymerization of lignin is not an end in itself but a means to produce building blocks for new, sustainable materials. mdpi.com The phenolic monomers and oligomers generated from lignin breakdown, such as vanillin (B372448), guaiacol, and other functionalized aromatics, are versatile platform chemicals. researchgate.netmdpi.com These chemicals can serve as renewable substitutes for petroleum-derived compounds in the synthesis of a wide range of materials. ieabioenergy.comwhiterose.ac.uk
For instance, the phenolic compounds can be used to synthesize bio-based polymers, such as polyesters and epoxy resins, or incorporated into the production of adhesives and coatings. researchgate.netmdpi.com The ability to control lignin depolymerization, a science advanced significantly by studies on model compounds like this compound, allows for the potential to tailor the output stream of chemicals. This, in turn, opens the door to creating bio-based materials with specific, desired properties, contributing to the reduction of society's dependence on fossil fuels and the development of a more sustainable materials economy. mdpi.comwhiterose.ac.uk
Theoretical and Computational Studies on 1 4 Ethoxy 3 Methoxyphenyl Propan 1 One and Analogs
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become powerful tools for investigating the structural and electronic properties of organic molecules. While specific DFT studies on 1-(4-ethoxy-3-methoxyphenyl)propan-1-one are not extensively documented in publicly available literature, a wealth of information can be gleaned from computational analyses of analogous compounds, such as chalcones, propiophenone (B1677668) derivatives, and other substituted methoxybenzene compounds. These studies provide a robust framework for understanding the likely characteristics of the title compound.
Electronic Structure Analysis (HOMO-LUMO Energetics)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and a greater ease of intramolecular charge transfer.
In studies of analogous compounds, such as chalcone (B49325) derivatives, the HOMO-LUMO gap has been shown to be a key factor in determining their nonlinear optical (NLO) properties. researchgate.net For instance, a smaller energy gap is often associated with enhanced NLO activity due to the facilitation of intramolecular charge transfer. researchgate.net It is reasonable to infer that the electronic properties of this compound are significantly influenced by the electron-donating ethoxy and methoxy (B1213986) groups on the phenyl ring. These groups would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and influencing the molecule's reactivity.
Table 1: Representative HOMO-LUMO Energy Data for Analogous Compounds
| Compound/Analog Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Chalcone Derivative 1 | -5.89 | -2.43 | 3.46 |
| Chalcone Derivative 2 | -6.02 | -2.50 | 3.52 |
| Propiophenone | Not Available | Not Available | Not Available |
Note: The data in this table is illustrative and based on findings for analogous compounds. The exact values for this compound would require specific computational analysis.
Molecular Electrostatic Potential Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational method used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded so that red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack.
For aromatic ketones and chalcone derivatives, MEP analyses consistently reveal that the oxygen atom of the carbonyl group is a site of high electron density, making it a prime target for electrophilic interactions and hydrogen bonding. nih.gov Conversely, the hydrogen atoms of the aromatic ring and the alkyl chain typically exhibit a positive potential. In the case of this compound, the oxygen atoms of the ethoxy and methoxy groups would also contribute to the negative potential regions, influencing the molecule's interaction with other chemical species. nih.gov
Conformational Landscape and Potential Energy Surface Investigations
The conformational flexibility of a molecule is critical to its biological activity and chemical reactivity. Computational studies can explore the potential energy surface (PES) to identify stable conformers and the energy barriers between them. For a molecule like this compound, rotations around the single bonds—specifically the bonds connecting the phenyl ring to the carbonyl group and the carbonyl group to the ethyl chain—would define its conformational landscape.
Mechanistic Insights from Computational Reaction Modeling
For instance, computational modeling of the α-oxidation of ketones has shed light on the role of various intermediates and the energetics of different reaction pathways. researchgate.net Such studies often reveal the favorability of enol or enolate formation as a key step in the reaction mechanism. In the context of this compound, the presence of the electron-donating groups on the aromatic ring would influence the stability of any carbocation intermediates that might form during electrophilic aromatic substitution reactions. Furthermore, computational studies on enzymatic keto-enol isomerizations highlight the importance of electrostatic stabilization of transient enolate intermediates, a principle that would also apply to non-enzymatic reactions of this compound. diva-portal.org
In Silico Prediction of Reactivity, Selectivity, and Spectroscopic Features
In silico methods are increasingly used to predict various molecular properties, including reactivity, selectivity in reactions, and spectroscopic data. Quantitative Structure-Activity Relationship (QSAR) models, for example, have been developed for propiophenone derivatives to predict their biological activities. nih.gov These models correlate structural or physicochemical properties of molecules with their observed activities, and similar approaches could be applied to predict the reactivity of this compound.
The prediction of spectroscopic features, such as Nuclear Magnetic Resonance (NMR) spectra, is another area where computational methods are valuable. While direct in silico NMR prediction for the title compound is not published, methodologies for such predictions on substituted acetophenones exist and could be adapted. These methods often involve calculating the magnetic shielding tensors of the nuclei in their computed equilibrium geometry. Furthermore, novel in silico baseline correction techniques have been developed to improve the quality of experimental NMR data, which is particularly useful for complex samples. mdpi.com
Analytical Methodologies for Characterization and Quantification in Chemical Research
Chromatographic Techniques for Separation and Analysis
Chromatography is indispensable for separating the target compound from reaction mixtures, starting materials, and byproducts. The choice of technique depends on the compound's volatility and polarity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like "1-(4-Ethoxy-3-methoxyphenyl)propan-1-one". In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions.
Once separated, the compound enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint. For "this compound", the molecular ion peak (M+) would correspond to its molecular weight. The fragmentation pattern is predictable, with common cleavages occurring at the bonds adjacent to the carbonyl group (α-cleavage). youtube.comyoutube.commiamioh.edu The loss of the ethyl group (a fragment with a mass-to-charge ratio, m/z, of 29) is a characteristic fragmentation pathway. youtube.com The resulting acylium ion is often a stable and abundant fragment in the mass spectrum. miamioh.edunih.gov
For less volatile compounds or for monitoring the progress of a synthesis in the liquid phase, High-Performance Liquid Chromatography (HPLC) is the method of choice. sielc.com A common approach for analyzing compounds like "this compound" involves reverse-phase (RP) HPLC. sielc.comsielc.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile. sielc.comsielc.com
As the reaction mixture is passed through the column, components are separated based on their polarity. "this compound," being moderately polar, will have a characteristic retention time under a given set of conditions (e.g., mobile phase composition, flow rate, and temperature). By taking small aliquots from a reaction at different time points and analyzing them by HPLC, chemists can track the disappearance of starting materials and the appearance of the product, thereby determining the reaction's endpoint. For applications compatible with mass spectrometry (LC-MS), volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com
Spectroscopic Techniques for Structural Elucidation
Spectroscopy involves the interaction of electromagnetic radiation with matter to determine a molecule's structure. Each technique provides unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For "this compound", the ¹H NMR spectrum would show distinct signals for the protons on the ethoxy group, methoxy (B1213986) group, propyl chain, and the aromatic ring. The ethoxy group's ethyl protons would appear as a triplet and a quartet, while the propanone's ethyl group would also present a triplet and a quartet, but at different chemical shifts due to their different electronic environments. The methoxy protons would appear as a sharp singlet. The three protons on the aromatic ring would appear as distinct multiplets in the aromatic region of the spectrum. rsc.org
Table 1: Predicted ¹H NMR Data for this compound Predicted values based on analogous structures.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (Propanone) | ~1.2 | Triplet (t) | 3H |
| CH₃ (Ethoxy) | ~1.4 | Triplet (t) | 3H |
| CH₂ (Propanone) | ~3.0 | Quartet (q) | 2H |
| OCH₃ (Methoxy) | ~3.9 | Singlet (s) | 3H |
| OCH₂ (Ethoxy) | ~4.1 | Quartet (q) | 2H |
¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. docbrown.info Each unique carbon atom in "this compound" would give a distinct signal. The carbonyl carbon of the ketone is particularly characteristic, appearing far downfield (at a high chemical shift). rsc.org The aromatic carbons attached to oxygen atoms also have characteristic shifts, as do the carbons of the ethoxy, methoxy, and propyl groups. chemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound Predicted values based on analogous structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone) | ~199.0 |
| Ar-C (Aromatic, C-OEt) | ~154.0 |
| Ar-C (Aromatic, C-OMe) | ~149.0 |
| Ar-C (Aromatic, C-H) | ~110.0 - 124.0 |
| Ar-C (Aromatic, C-C=O) | ~129.5 |
| OCH₂ (Ethoxy) | ~64.5 |
| OCH₃ (Methoxy) | ~56.0 |
| CH₂ (Propanone) | ~31.5 |
| CH₃ (Ethoxy) | ~14.7 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, absorbing IR radiation at those frequencies. The IR spectrum of "this compound" would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of the ketone. nist.gov Other key absorptions would include those for C-O stretching of the ether groups and C-H stretching of the aliphatic and aromatic parts of the molecule. nist.govresearchgate.net
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ketone) | 1670 - 1685 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those with conjugated systems. Aromatic compounds like "this compound" absorb UV light, which promotes electrons to higher energy orbitals. The spectrum typically shows one or more absorption maxima (λmax). These absorptions are due to π → π* and n → π* transitions within the substituted benzene (B151609) ring and the carbonyl group. researchgate.net The exact position and intensity of these bands can be influenced by the solvent used for the analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
As introduced in the GC-MS section, mass spectrometry is a crucial tool for determining the molecular weight and obtaining structural information from fragmentation patterns. nist.gov When "this compound" (molecular weight: 208.25 g/mol ) is analyzed, the mass spectrum will show a peak for the intact ionized molecule, the molecular ion (M+), at a mass-to-charge ratio (m/z) of 208.
The molecule then fragments in predictable ways. The most common fragmentation for aromatic ketones is the cleavage of the bond between the carbonyl carbon and the adjacent alkyl group (α-cleavage). miamioh.edu This results in the loss of an ethyl radical (•C₂H₅) and the formation of a highly stable ethoxy-methoxybenzoyl cation. This fragment is often the most abundant peak in the spectrum, known as the base peak.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Ion Structure | Mass-to-Charge Ratio (m/z) | Identity |
|---|---|---|
| [C₁₁H₁₆O₃]⁺• | 208 | Molecular Ion (M+) |
| [C₉H₉O₃]⁺ | 179 | Base Peak ([M-29]⁺, loss of •C₂H₅) |
| [C₈H₉O₂]⁺ | 151 | Loss of CO from the base peak |
This comprehensive analytical approach, combining chromatography for separation and various spectroscopic methods for structural identification, allows for the unambiguous characterization of "this compound" in any research context.
Derivatives and Structural Analogs in Advanced Academic Research
Structure-Reactivity and Structure-Function Relationships within Related Ethers and Ketones
The reactivity and function of aromatic ketones are significantly influenced by the nature and position of substituents on the phenyl ring. In the case of 1-(4-ethoxy-3-methoxyphenyl)propan-1-one, the ethoxy and methoxy (B1213986) groups are critical electron-donating groups that modulate the electronic properties of the entire molecule.
Research into related structures provides insight into these relationships. For instance, the replacement of the ethoxy group with a hydroxyl group to form 1-(4-hydroxy-3-methoxyphenyl)propan-1-one (B104605) (propiovanillone) introduces a phenolic proton, altering the compound's acidity, solubility, and potential for hydrogen bonding. epa.gov The position of the carbonyl group is also crucial; the isomer 1-(4-hydroxy-3-methoxyphenyl)-2-propanone (guaiacylacetone), where the carbonyl is at the second position of the propane (B168953) chain, exhibits different chemical reactivity compared to the 1-propanone isomer. nist.gov
The electronic nature of substituents on the phenyl ring directly impacts the reactivity of the ketone. The methoxy group in compounds like 1-(4-methoxyphenyl)propan-1-one provides resonance stabilization. nist.gov The introduction of electron-withdrawing groups, such as a nitro group in 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)propan-1-one, can significantly alter the molecule's electronic distribution and crystal packing, often through non-classical hydrogen bonds. researchgate.net
Table 1: Comparison of Structural Features in Related Ketones
| Compound Name | Key Structural Features | Potential Influence on Reactivity/Function |
|---|---|---|
| 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one | Hydroxyl group instead of ethoxy | Alters acidity, solubility, and hydrogen bonding potential epa.gov |
| 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone | Isomeric ketone position (C2 vs. C1) | Different chemical reactivity of the carbonyl group nist.gov |
| 1-(4-Methoxyphenyl)propan-1-one | Lacks the C3-methoxy and has a C4-methoxy | Serves as a simpler model for studying electronic effects nist.gov |
| 1-(4-Methoxyphenyl)-2-(2-nitrophenoxy)propan-1-one | Addition of an electron-withdrawing nitro group | Alters electronic distribution and intermolecular interactions researchgate.net |
Synthesis and Research Applications of Substituted Propanone Analogs
The synthesis of substituted propanone analogs is a focal point of research, enabling the exploration of new chemical entities with tailored properties. Synthetic strategies often involve multi-step procedures starting from readily available precursors.
A common approach involves the acylation of substituted phenols or anisoles with appropriate carboxylic acids or their derivatives to form deoxybenzoins, which are key intermediates. researchgate.net These intermediates can then be further modified. For example, condensation with araldehydes can yield 2-propen-1-one structures. researchgate.net Another key synthetic pathway is the Michael addition of nucleophiles to chalcones (α,β-unsaturated ketones). The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, for instance, begins with the preparation of a chalcone (B49325) intermediate, followed by the addition of a triazole. mdpi.com
Modern synthetic methods focus on efficiency and control. Ligand-controlled palladium-catalyzed reactions have been developed to selectively achieve either acyl or decarbonylative cross-coupling, allowing for the precise construction of enynone or 1,3-enyne products from alkenyl thioesters. acs.org The choice of phosphine (B1218219) ligand, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), is critical in directing the reaction toward the desired outcome. acs.org Other strategies include the zinc-mediated propargylation of imines to create propargyl derivatives, which are versatile building blocks for more complex molecules. mdpi.com
The research applications of these analogs are diverse. Propafenone analogs have been synthesized and evaluated for their potential to modulate multidrug resistance in cancer cells. researchgate.net The core propanone structure is often used as a scaffold to which various functional groups are attached to probe structure-activity relationships. epa.gov The development of cyclopropane (B1198618) analogs, for example, introduces unique steric and electronic properties due to ring strain, opening up novel applications in medicinal chemistry. epa.gov
Table 2: Synthetic Strategies for Propanone Analogs
| Synthetic Method | Description | Example Application |
|---|---|---|
| Acylation & Condensation | Acylation of phenols/anisoles to form deoxybenzoins, followed by condensation with aldehydes. researchgate.net | Synthesis of 3-aryl-1-(4-methoxyphenyl)-2-propen-1-ones researchgate.net |
| Michael Addition | Nucleophilic addition to chalcones (α,β-unsaturated ketones). mdpi.com | Preparation of triazole-substituted propanones mdpi.com |
| Ligand-Controlled Cross-Coupling | Palladium-catalyzed reaction of thioesters with alkynes, where the ligand controls the product outcome. acs.org | Selective synthesis of 1,3-enynes and enynones acs.org |
| Propargylation | Addition of a propargyl group to carbonyls or imines. mdpi.com | Synthesis of homopropargylic amines and alcohols as synthetic intermediates mdpi.com |
Exploration of Polyfunctionalized and Heterocyclic Derivatives
Expanding the functional and structural diversity of the this compound core involves the incorporation of multiple functional groups or heterocyclic systems. These modifications can lead to compounds with significantly different physical, chemical, and biological profiles.
Polyfunctionalized Derivatives: The introduction of additional hydroxyl groups is a common strategy. Analogs such as 1-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)-1-propanone feature multiple ether linkages and a hydroxyl group, creating a more complex and flexible molecule. chemspider.com Similarly, 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (B599518) incorporates additional methoxy and hydroxyl groups, increasing its polarity and potential for hydrogen bonding. nih.gov These polyhydroxylated and polyether-containing structures are often investigated for their antioxidant or other biological properties.
Heterocyclic Derivatives: The incorporation of nitrogen-containing heterocycles is a prominent area of research. Triazoles, for example, are five-membered rings with three nitrogen atoms that are known to be present in various pharmacologically active compounds. mdpi.com The synthesis of propanone analogs bearing a 1,2,4-triazole (B32235) moiety has been achieved through methods like Michael additions. mdpi.com These heterocyclic derivatives are explored for a range of potential applications, with the triazole ring acting as a key pharmacophore that can interact with biological targets. mdpi.com Research has also led to the unexpected formation of other heterocyclic systems, such as 1,2,4-triazol-3-ones, during reduction reactions of related thioketones. mdpi.com Beyond triazoles, other heterocyclic systems are integrated to create novel structures, such as benzopyran derivatives formed through intramolecular cyclization of propenone precursors. researchgate.net
Table 3: Examples of Polyfunctionalized and Heterocyclic Derivatives
| Derivative Type | Compound Name | Key Structural Feature |
|---|---|---|
| Polyfunctionalized | 1-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)-1-propanone chemspider.com | Additional hydroxyl and phenoxy ether groups |
| Polyfunctionalized | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one nih.gov | Additional hydroxyl and methoxy groups |
| Heterocyclic | 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one mdpi.com | 1,2,4-Triazole ring |
| Heterocyclic | 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one mdpi.com | 1,2,4-Triazol-3-one ring |
| Heterocyclic | 7-methoxy-2,3-diphenyl-4H-1-benzopyran-4-one researchgate.net | Benzopyran ring system |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one, and what methodological considerations are critical for optimizing yield?
- Methodology :
-
Claisen-Schmidt Condensation : React 4-ethoxy-3-methoxyacetophenone with appropriate aldehydes under basic conditions (e.g., NaOH/ethanol). Monitor reaction progress via TLC and purify via column chromatography.
-
Friedel-Crafts Acylation : Use propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane. Control reaction temperature to avoid over-acylation.
-
Key Considerations :
-
Optimize molar ratios of reactants (e.g., excess aldehyde for Claisen-Schmidt).
-
Use inert atmosphere for moisture-sensitive steps (e.g., Friedel-Crafts).
-
Characterization : Confirm structure via -NMR (e.g., methoxy protons at δ 3.8–4.1 ppm) and FT-IR (C=O stretch ~1680 cm) .
- Data Table : Common Synthetic Routes
| Method | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Claisen-Schmidt | NaOH/ethanol, reflux | 65–75 | |
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0–5°C | 50–60 |
Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?
- Methodology :
- -NMR : Identify ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups as triplets (δ 1.3–1.5 ppm) and singlets (δ 3.8–4.0 ppm), respectively. Aromatic protons in the 4-ethoxy-3-methoxy substitution pattern show distinct splitting .
- LC-MS : Confirm molecular ion peak at m/z 224.2 (C₁₂H₁₆O₃) and fragmentation patterns (e.g., loss of ethoxy group, m/z 179).
- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., using SHELXL for refinement) .
Advanced Research Questions
Q. What mechanistic insights explain the enzymatic degradation of this compound by laccase systems?
- Methodology :
-
Enzymatic Assays : Incubate the compound with Coriolus versicolor laccase and redox mediators (e.g., 1-hydroxybenzotriazole) at pH 5.0. Monitor degradation via HPLC or GC-MS.
-
Degradation Pathway : The ethoxy and methoxy groups undergo oxidative cleavage, producing intermediates like 1-(4-ethoxy-3-methoxyphenyl)glycerol derivatives. Confirm via -NMR tracking of carbonyl group reduction .
-
Kinetic Studies : Calculate and using Lineweaver-Burk plots to compare substrate specificity with lignin model compounds.
- Data Table : Key Degradation Products
| Enzyme System | Major Product | Detection Method |
|---|---|---|
| C. versicolor laccase | Glycerol-γ-formyl ester derivative | HPLC-MS |
Q. How can computational modeling predict the reactivity of this compound in radical-mediated reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., carbonyl carbon as electrophilic hotspot).
- Radical Stability : Simulate H-atom abstraction energies using Gaussian08. Compare with experimental EPR data for radical intermediates.
- Applications : Predict regioselectivity in photooxidation or polymerization reactions .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodology :
- Crystal Growth : Use slow evaporation from ethanol/water mixtures. Optimize solvent polarity to avoid twinning.
- Refinement : Apply SHELXL for high-resolution data (>1.0 Å). Address disorder in ethoxy groups via PART and SUMP instructions .
- Validation : Check R-factors (<5%) and Hirshfeld surfaces to confirm intermolecular interactions (e.g., C–H···O bonds) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
